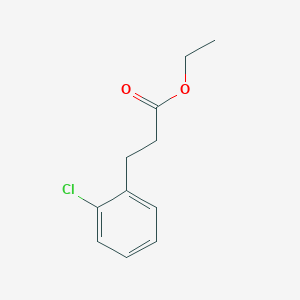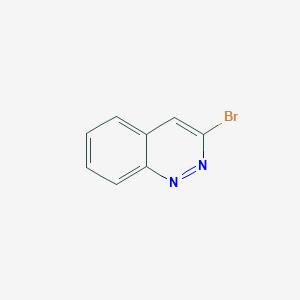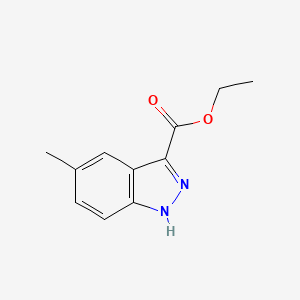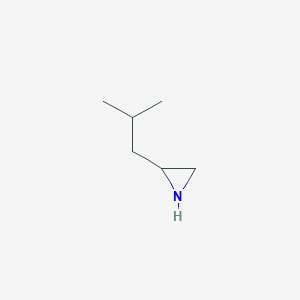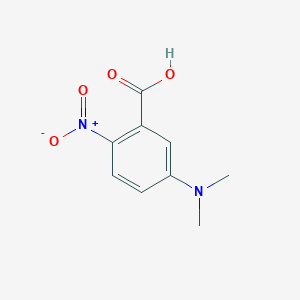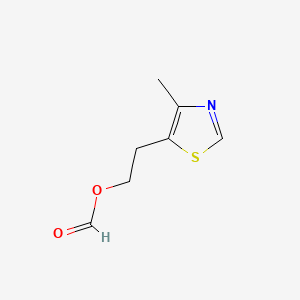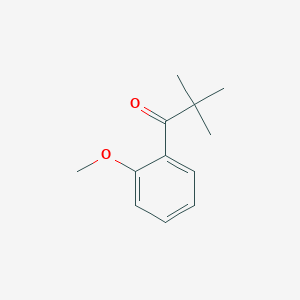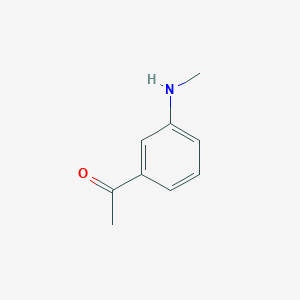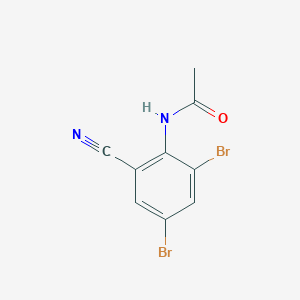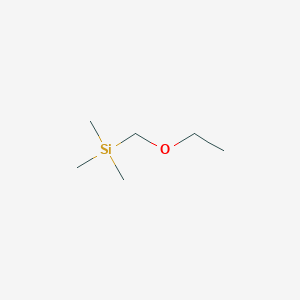
(Ethoxymethyl)(trimethyl)silane
Übersicht
Beschreibung
(Ethoxymethyl)(trimethyl)silane is an organosilicon compound with the molecular formula C6H16OSi. It is a colorless liquid that is used in various chemical processes due to its unique properties. The compound is known for its ability to act as a capping agent, which can modify the hydrophobic properties of substrates by coupling with surface hydroxyl groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Ethoxymethyl)(trimethyl)silane can be synthesized through the reaction of chloromethyl trimethylsilane with metal magnesium in the presence of an appropriate solvent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: (Ethoxymethyl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(Ethoxymethyl)(trimethyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a capping agent to modify the surface properties of nanoparticles and other materials.
Biology: The compound can be used to create hydrophobic coatings on biological samples, aiding in various experimental procedures.
Medicine: It is utilized in the synthesis of pharmaceuticals and other medical compounds.
Industry: this compound is employed in the production of coatings, adhesives, and sealants due to its ability to enhance hydrophobicity and stability.
Wirkmechanismus
The mechanism of action of (Ethoxymethyl)(trimethyl)silane involves its interaction with surface hydroxyl groups, leading to the formation of strong Si-O bonds. This interaction modifies the surface properties of the substrate, making it more hydrophobic. The compound’s ability to form stable bonds with various substrates makes it a valuable tool in surface modification processes .
Vergleich Mit ähnlichen Verbindungen
Ethoxytrimethylsilane: Similar in structure but lacks the ethoxymethyl group.
Trimethylsilane: Contains three methyl groups bonded to silicon but does not have the ethoxy group.
Dimethylsilane: Similar to trimethylsilane but with two methyl groups instead of three.
Uniqueness: (Ethoxymethyl)(trimethyl)silane is unique due to the presence of both ethoxy and trimethyl groups, which provide it with distinct chemical properties. This combination allows it to act as an effective capping agent and surface modifier, making it more versatile compared to its similar counterparts.
Eigenschaften
IUPAC Name |
ethoxymethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16OSi/c1-5-7-6-8(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNQBKNQTOMWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557853 | |
| Record name | (Ethoxymethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17348-58-2 | |
| Record name | (Ethoxymethyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)


